molecular formula C19H18ClF3N4O2S2 B2440164 4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338422-05-2

4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No. B2440164
CAS RN: 338422-05-2
M. Wt: 490.94
InChI Key: NBYWNVCKQGAZCI-UHFFFAOYSA-N
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Description

“4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide” is a chemical compound with the molecular formula C19H18ClF3N4O2S2 . It contains a trifluoromethyl group, which is often found in drugs approved by the FDA .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a benzyl group, and a trifluoromethyl group . The exact 3D structure is not available in the retrieved data.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, closely related to 4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, have shown potential in cancer research. Notably, novel benzenesulfonamide derivatives have been synthesized with significant anticancer activities. These compounds exhibited remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells, at low micromolar GI50 levels (Sławiński et al., 2012). Another study synthesized novel benzenesulfonamides with triazine derivatives, displaying promising antibacterial and anticancer activities (Aly et al., 2015).

Antibacterial and Antifungal Activities

Compounds structurally similar to 4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide have been evaluated for their antibacterial and antifungal properties. For instance, sulfanilamide-derived 1,2,3-triazoles exhibited substantial antibacterial potency against various strains (Wang et al., 2010). Another study on thiazole azodyes containing the sulfonamide moiety highlighted their effectiveness in UV protection and antimicrobial treatment of cotton fabrics (Mohamed et al., 2020).

Antimalarial Activity

Derivatives of benzenesulfonamide, similar to 4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, have been studied for their potential antimalarial properties. A study focused on the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes (Boechat et al., 2011).

Anti-HIV Activity

Compounds structurally related to 4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide have been assessed for their potential in anti-HIV treatment. A study on 4-chloro-2-mercapto-N-(1,2,4- triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides revealed moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

properties

IUPAC Name

4-chloro-N-[[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O2S2/c1-2-27-17(11-24-31(28,29)16-8-6-15(20)7-9-16)25-26-18(27)30-12-13-4-3-5-14(10-13)19(21,22)23/h3-10,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYWNVCKQGAZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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